![molecular formula C13H16FNO2 B2407740 N-[1-(5-Fluoro-2-methoxyphenyl)propyl]prop-2-enamide CAS No. 2305474-98-8](/img/structure/B2407740.png)
N-[1-(5-Fluoro-2-methoxyphenyl)propyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(5-Fluoro-2-methoxyphenyl)propyl]prop-2-enamide, also known as FTY720 or fingolimod, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound was initially developed as an immunosuppressant, but its unique mechanism of action has led to its investigation for the treatment of various diseases, including multiple sclerosis, cancer, and transplant rejection.
Mécanisme D'action
N-[1-(5-Fluoro-2-methoxyphenyl)propyl]prop-2-enamide acts by binding to sphingosine-1-phosphate (S1P) receptors on immune cells, preventing them from leaving the lymph nodes and entering the circulation. This leads to a reduction in the number of immune cells in the peripheral blood, resulting in immunosuppression. This compound also has other effects, including the induction of apoptosis in cancer cells and the inhibition of angiogenesis.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including modulation of the immune system, inhibition of cell proliferation, and induction of apoptosis. This compound has also been shown to have anti-inflammatory effects and to reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(5-Fluoro-2-methoxyphenyl)propyl]prop-2-enamide has several advantages for use in laboratory experiments, including its well-defined mechanism of action and its ability to modulate the immune system. However, this compound also has some limitations, including its potential toxicity and the need for careful dosing to avoid unwanted effects.
Orientations Futures
There are several potential future directions for research on N-[1-(5-Fluoro-2-methoxyphenyl)propyl]prop-2-enamide, including:
1. Investigating its potential use in the treatment of other autoimmune diseases, such as rheumatoid arthritis and lupus.
2. Exploring its potential as an anti-cancer agent, particularly in combination with other therapies.
3. Investigating its potential use in the prevention of transplant rejection in other organs, such as the liver and lung.
4. Investigating its potential use in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease.
5. Developing new formulations of this compound that improve its efficacy and reduce its toxicity.
In conclusion, this compound has shown great promise as a potential therapeutic agent for a range of diseases. Its well-defined mechanism of action and its ability to modulate the immune system make it a valuable tool for laboratory research. Further studies are needed to fully understand its potential applications and to develop new formulations that improve its efficacy and reduce its toxicity.
Méthodes De Synthèse
N-[1-(5-Fluoro-2-methoxyphenyl)propyl]prop-2-enamide is synthesized from myriocin, a natural product isolated from the fungus Isaria sinclairii. The synthesis involves several steps, including protection of the hydroxyl group, reduction of the double bond, and coupling with the amine. The final product is obtained through deprotection and purification steps.
Applications De Recherche Scientifique
N-[1-(5-Fluoro-2-methoxyphenyl)propyl]prop-2-enamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of multiple sclerosis. Clinical trials have shown that this compound can reduce the frequency of relapses and slow the progression of disability in patients with relapsing-remitting multiple sclerosis. This compound has also been investigated for its potential use in preventing transplant rejection and treating various types of cancer.
Propriétés
IUPAC Name |
N-[1-(5-fluoro-2-methoxyphenyl)propyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c1-4-11(15-13(16)5-2)10-8-9(14)6-7-12(10)17-3/h5-8,11H,2,4H2,1,3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGSSBRQOHZTHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=CC(=C1)F)OC)NC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-Dimethyl-N-[(4-phenylsulfanyloxan-4-yl)methyl]furan-3-carboxamide](/img/structure/B2407658.png)
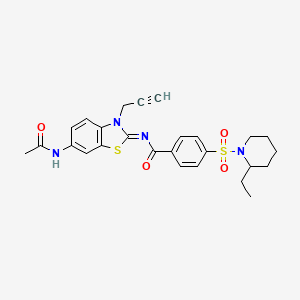
![N-[[2-(3-Methylphenoxy)phenyl]methyl]prop-2-enamide](/img/structure/B2407660.png)
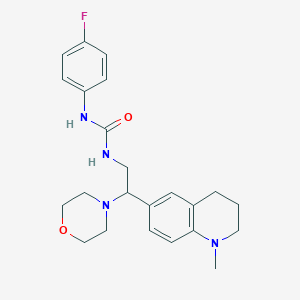
![(2S)-2-[3-(Trifluoromethyl)phenyl]propan-1-ol](/img/structure/B2407665.png)
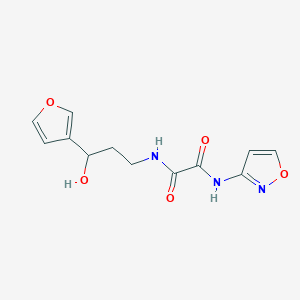
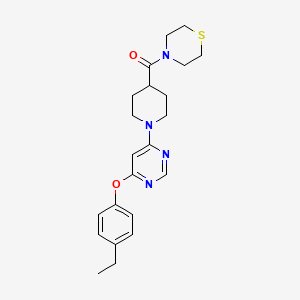
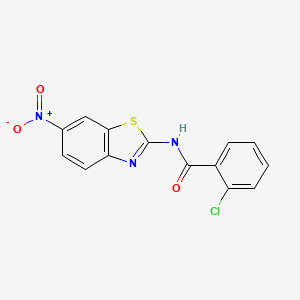
![methyl 4-[4-(ethoxycarbonyl)phenyl]-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide](/img/structure/B2407673.png)
![9-(4-Butoxyphenyl)-3-[(4-methoxybenzyl)sulfanyl]pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/no-structure.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}-2-methylpiperazine](/img/structure/B2407677.png)
![4-methyl-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2407678.png)
![N-[4-[[3-(6-methoxypyridazin-3-yl)phenyl]sulfamoyl]phenyl]acetamide](/img/structure/B2407679.png)
![3-(Tert-butyl)-2-(phenylsulfonyl)indeno[3,2-C]pyrazol-4-one](/img/structure/B2407680.png)